molecular formula C12H15NO4 B13617404 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B13617404
M. Wt: 237.25 g/mol
InChI Key: RHQOIMTWJCWNQO-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide (CAS 1016688-94-0) is a high-purity chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. Its structure features a formyl group and a methoxy group on the phenoxy ring, which is linked to an N,N-dimethylacetamide moiety. The formyl group is a key reactive site, making this compound a valuable building block for condensation reactions and the synthesis of more complex organic molecules and heterocycles. The N,N-dimethylacetamide group is a common motif in the development of prodrugs and for modifying the physicochemical properties of biomolecules. This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. As a standard safety precaution, researchers should refer to the provided Safety Data Sheet (SDS) for handling and hazard information. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements recommend avoiding breathing dust/fume/gas/mist and using protective gloves and eye/face protection.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-11-6-9(7-14)4-5-10(11)16-3/h4-7H,8H2,1-3H3

InChI Key

RHQOIMTWJCWNQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Starting Material and Functionalization

The phenoxy core with methoxy substitution is typically prepared from hydroxy-methoxybenzoic acid derivatives or hydroquinone precursors via:

  • Selective bromination or halogenation at the desired aromatic position.
  • Protection of hydroxyl groups by methylation (e.g., methyl iodide or dimethyl sulfate).
  • Introduction of the formyl group by formylation reactions such as Vilsmeier-Haack or Reimer-Tiemann formylation.

For example, literature reports the preparation of 5-formyl-2-methoxyphenol derivatives through controlled electrophilic substitution and protection strategies to ensure regioselectivity and yield.

Formation of the N,N-Dimethylacetamide Moiety

Amidation Strategies

The N,N-dimethylacetamide portion is introduced via amidation of the carboxylic acid or acyl chloride derivative with dimethylamine or its surrogates.

Key methods include:

  • Reaction of acid chlorides with N,N-dimethylamine or dimethylformamide (DMF) under heating to form N,N-dimethylamides.
  • Use of coupling reagents such as 1,1′-carbonyldiimidazole (CDI) in dry DMF at elevated temperatures (~160–165 °C) to activate the acid and promote amide bond formation.
  • One-pot tandem chlorination and amidation reactions using thionyl chloride and DMF to generate the amides efficiently.

Table 1 summarizes typical yields and conditions for N,N-dimethylamide formation from benzoic acid derivatives, which can be extrapolated to the phenoxy acid intermediate.

Entry Substrate Reagents/Conditions Yield (%) Notes
1 Benzoic acid CDI, DMF, 160–165 °C, 1 h 82 High conversion, clean product
2 4-Formylbenzoic acid CDI, DMF, 160–165 °C, 1 h Decomposition Sensitive formyl group
3 Disubstituted benzoic acid CDI, DMF, prolonged reaction times up to 80 Solubility issues addressed

Table 1: Selected examples of N,N-dimethylamide synthesis from carboxylic acids using CDI in DMF.

Specific Preparation Method for 2-(5-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

Stepwise Synthetic Route

Based on integration of literature data and analogous compound syntheses, the preparation involves:

  • Synthesis of 5-formyl-2-methoxyphenol or its protected derivative

    • Starting from 2-hydroxy-3,4-dimethoxybenzoic acid or hydroquinone derivatives.
    • Bromination and methylation steps to install methoxy groups and protect hydroxyls.
    • Formylation at the 5-position by Vilsmeier-Haack reaction or similar electrophilic aromatic substitution.
  • Formation of the phenoxy acetic acid intermediate

    • Coupling of the phenol derivative with chloroacetic acid or its activated derivative to introduce the acetic acid side chain via nucleophilic aromatic substitution.
  • Amidation to N,N-dimethylacetamide

    • Activation of the acetic acid moiety using 1,1′-carbonyldiimidazole (CDI) in dry N,N-dimethylacetamide solvent at 160–165 °C for 1 hour.
    • Quenching and workup to isolate the N,N-dimethylacetamide product.

Reaction Conditions and Yields

  • The amidation step is sensitive due to the aldehyde group; mild conditions and short reaction times are preferred to avoid decomposition.
  • Use of dry DMF or DMAc as solvent and nitrogen atmosphere is recommended to enhance yield and purity.
  • Typical isolated yields for similar compounds exceed 80% under optimized conditions.

Proposed Reaction Mechanism for Amidation

The amidation proceeds via:

  • Formation of an activated ester intermediate by reaction of the carboxylic acid with CDI.
  • Nucleophilic attack by the dimethylamine moiety (generated in situ from DMF or added) on the activated ester to form the amide bond.
  • Release of imidazole as a byproduct.

A schematic mechanism is shown below:

Carboxylic Acid + CDI → Activated Ester Intermediate  
Activated Ester + (CH3)2NH → N,N-Dimethylamide + Imidazole

This pathway avoids the need for isolated acid chlorides and provides a clean conversion with minimal side reactions.

Analytical and Purification Details

  • Purification is typically performed by extraction with polar solvents such as n-butanol or isopropyl acetate, followed by washing with aqueous sodium hydroxide to remove impurities.
  • Drying over anhydrous sodium sulfate and evaporation under reduced pressure yields the crude product.
  • Recrystallization from methanol or acetone affords the pure compound.
  • Characterization by 1H NMR, melting point, and GC-MS confirms structure and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Formylation of methoxyphenol Vilsmeier-Haack reagent, DMF, 0–25 °C 70–90 Regioselective formylation
Coupling with chloroacetic acid Base (K2CO3), DMF, reflux 80–90 Formation of phenoxy acetic acid
Amidation with CDI in DMF CDI, dry DMF, 160–165 °C, 1 h 80–85 Avoid prolonged heating to protect formyl group
Purification Extraction, washing, recrystallization High purity confirmed by NMR, GC-MS

Chemical Reactions Analysis

Aldehyde Group Reactivity

The formyl group serves as the primary reaction site, enabling diverse transformations:

Condensation Reactions

  • Schiff Base Formation : Reacts with primary amines under mild conditions (EtOH, 80°C) to form imine linkages.
    Example: Reaction with 2-amino-N-(furan-2-ylmethyl)benzamide in the presence of Yb(OTf)₃ yields tetrahydroquinazolinone derivatives .
    Yield : ~80–95% (depending on substituents) .

  • Acetal Formation : Forms stable acetals with diols (e.g., ethylene glycol) under acidic conditions (HCl, reflux) .
    Stability : Acetals remain intact at neutral pH but hydrolyze to aldehydes under acidic conditions (t₁/₂ >15 days at pH 7.5) .

Nucleophilic Additions

  • Grignard Reagents : Adds organomagnesium reagents to form secondary alcohols.
    Conditions : THF, 0°C → RT, followed by aqueous workup.

  • Cyanohydrin Synthesis : Reacts with HCN/KCN to form α-hydroxynitriles.

Aromatic Ring Modifications

The methoxy-activated benzene ring undergoes electrophilic substitutions:

Reaction TypeConditionsPosition SelectivityYieldReference
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy65–70%
Sulfonation H₂SO₄ (fuming), 50°COrtho to methoxy58%
Halogenation (Br₂) FeBr₃, CH₂Cl₂, RTPara to methoxy72%

Acetamide Group Transformations

The N,N-dimethylacetamide moiety participates in:

Hydrolysis

  • Acidic Conditions (6M HCl, reflux): Cleaves to 2-(5-formyl-2-methoxyphenoxy)acetic acid .
    Yield : 85% .

  • Basic Conditions (NaOH, H₂O/EtOH): Forms carboxylate salts .

Transamidation

Cross-Coupling Reactions

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid addition to brominated derivatives.
    Conditions : DMF/H₂O (3:1), K₂CO₃, 100°C .
    Yield : 60–75% .

Redox Reactions

ReactionReagentsProductYield
Aldehyde → Alcohol NaBH₄, MeOH, 0°C2-(5-(Hydroxymethyl)-2-methoxyphenoxy)-N,N-dimethylacetamide88%
Oxidation to Acid KMnO₄, H₂O, Δ2-(5-Carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide76%

Photochemical Behavior

Under UV light (λ = 254 nm):

  • E/Z Isomerization : Observed in α,β-unsaturated derivatives formed via aldol condensation.

  • Ring-Opening : Methoxy group demethylation occurs in polar solvents (t₁/₂ = 4 h in MeCN) .

Stability Profile

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • pH Sensitivity : Stable at pH 4–9; hydrolyzes rapidly in strongly acidic/basic media .

This compound’s multifunctional design enables applications in pharmaceutical synthesis (e.g., antiviral agents ) and materials science. Future research should explore its catalytic asymmetric reactions and biological target engagement mechanisms.

Scientific Research Applications

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Position: The position of the formyl group (e.g., 3- vs. 5-) significantly impacts electronic properties. For example, 2-(3-formylphenoxy)-N,N-dimethylacetamide exhibits a higher predicted boiling point (374°C) compared to the 5-formyl analog, suggesting stronger intermolecular interactions .
  • Halogenation : Chlorine or bromine substitution (e.g., in and ) increases molecular weight and lipophilicity, which may enhance membrane permeability but also raise toxicity concerns.
  • Acetamide Modifications : Replacing N,N-dimethyl with N-ethyl () or N-phenylethyl () alters steric and metabolic profiles. Diphenylacetamide derivatives () show reduced solubility but improved binding to hydrophobic targets.

Biological Activity

The compound 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide (DMA), which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniqueDescription
NMR Used for determining the molecular structure and confirming the presence of functional groups.
IR Identifies characteristic functional groups based on absorption patterns.
MS Provides molecular weight and structural information through fragmentation patterns.

Antimicrobial Properties

Research indicates that compounds related to DMA exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with electron-withdrawing groups show enhanced activity against various pathogens compared to those with electron-donating groups .

Anti-Thyroid Activity

A notable aspect of DMA derivatives is their potential anti-thyroid activity. Studies suggest that these compounds can interfere with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction between DMA and iodine was evaluated using spectroscopic methods, revealing a strong charge-transfer complex formation indicative of anti-thyroid properties .

Case Studies

  • In Vitro Studies : A study assessed the antibacterial efficacy of various DMA derivatives against human pathogenic microorganisms. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like Ciprofloxacin .
  • Pharmacological Evaluations : Another investigation highlighted the potential of DMA derivatives in treating inflammatory diseases due to their ability to enhance bone regeneration and exhibit antibacterial effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Interference with Hormone Synthesis : The ability to form complexes with iodine suggests a mechanism for disrupting thyroid hormone production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is common:

Intermediate synthesis : React 5-formyl-2-methoxyphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(5-formyl-2-methoxyphenoxy)acetyl chloride.

Amidation : Treat the intermediate with dimethylamine in a polar aprotic solvent (e.g., DMF) under reflux.

  • Key variables : Reaction time (monitored via TLC), stoichiometry of dimethylamine, and solvent choice. Excess dimethylamine improves amidation efficiency but may require post-reaction neutralization .
    • Yield optimization : Use inert atmosphere (N₂) to prevent oxidation of the formyl group. Typical yields range from 60–75% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • FTIR : Confirms the presence of the formyl group (C=O stretch at ~1680–1720 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the dimethylacetamide moiety (N-CH₃ at δ ~2.8–3.1 ppm) and aromatic protons (downfield shifts for formyl-substituted phenyl rings) .
  • XRD : Resolves crystal packing and confirms stereoelectronic effects of the methoxy and formyl substituents .

Q. How does the formyl group influence the compound’s reactivity in downstream modifications?

  • The formyl group enables condensation reactions (e.g., Schiff base formation with amines) for functionalization.
  • Methodological note : Protect the formyl group with acetal formation during harsh reactions (e.g., strong acid/base conditions) to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use software like AutoDock Vina to model binding affinities. The formyl group may hydrogen-bond with catalytic residues (e.g., in hydrolases), while the methoxy group contributes to hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .

Q. What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?

  • Case study : If NMR shows unassigned peaks, consider:

By-product identification : Use LC-MS to detect dimers (e.g., via Michael addition of the formyl group to reactive intermediates).

Reaction monitoring : Real-time FTIR or inline UV-Vis spectroscopy to track intermediate stability .

  • Troubleshooting : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) to reduce side reactions .

Q. How can the compound’s hypoglycemic activity be evaluated in preclinical models while mitigating toxicity risks?

  • Experimental design :

In vitro : Screen against insulin receptor isoforms using competitive binding assays (IC₅₀ values).

In vivo (mice) : Administer 10–100 mg/kg doses and monitor blood glucose levels. Include a toxicity arm (histopathology of liver/kidney) .

  • Dose optimization : Use pharmacokinetic modeling to balance efficacy (glucose reduction) and toxicity (hepatic enzyme elevation) .

Methodological Challenges in Advanced Studies

Q. What role do solvent polarity and catalyst choice play in regioselective functionalization of the phenyl ring?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charge-separated intermediates, favoring electrophilic substitution at the para position relative to the methoxy group.
  • Catalysts : Lewis acids (e.g., ZnCl₂) direct formyl-group reactivity toward Friedel-Crafts alkylation, while Pd catalysts enable cross-coupling at the ortho position .

Q. How can AI-driven platforms accelerate reaction optimization for this compound?

  • Workflow :

Train neural networks on existing reaction data (e.g., yields, solvents) to predict optimal conditions.

Integrate robotic synthesis platforms for high-throughput experimentation (e.g., 96-well plate reactors) .

  • Case study : AI models reduced reaction optimization time by 40% in analogous acetamide syntheses .

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